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Compound of Interest

Compound Name: Calcitonin, porcine

Cat. No.: B077327 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers encountering low signal issues with porcine calcitonin ELISA

kits.

Frequently Asked Questions (FAQs)
Q1: Why are my standard curve OD values very low?

Low optical density (OD) readings in your standard curve can be caused by several factors.

Firstly, ensure that the standard has been reconstituted and stored correctly according to the

manufacturer's instructions, as degraded standards can lead to lower ODs.[1] Incorrect dilution

of the standard stock solution is another common reason; double-check all calculations and

pipetting.[1] It's also crucial to ensure that all reagents, including the standards and the plate,

are at room temperature before starting the assay, as cold reagents can slow down the

reaction.[2][3] Finally, confirm that you are using the correct wavelength setting on your

microplate reader as specified in the kit protocol.[3]

Q2: My sample signals are weak or undetectable, but my standard curve looks acceptable.

What could be the issue?

If the standard curve is performing as expected, the problem likely lies with your samples. The

concentration of porcine calcitonin in your samples may be too low to be detected by the assay.

Consider concentrating your samples or reducing the dilution factor. However, be aware that

some kits have a maximum recommended dilution to avoid matrix effects. It is also possible
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that the target protein is not expressed or is present at very low levels in the sample type you

are using. Sample collection and storage are also critical; ensure that samples are handled

correctly to prevent degradation of the analyte. For instance, serum samples should be

promptly separated and stored at -20°C or lower, and repeated freeze-thaw cycles should be

avoided.

Q3: What are the most common procedural errors that lead to low signal in an ELISA?

Several procedural errors can result in a weak signal. Insufficient incubation times or

temperatures are a frequent cause; ensure you are following the protocol's recommendations

for all incubation steps. Inadequate washing can also be a problem. While it's important to

wash thoroughly to reduce background, excessive washing can lead to the removal of bound

antibody or antigen, thus weakening the signal. Incorrect reagent preparation, such as using an

expired or improperly stored conjugate, can also lead to low signal. Finally, simple pipetting

errors can have a significant impact, so ensure your pipettes are calibrated and that you are

dispensing accurate volumes.

Q4: Can the reagents themselves be a source of low signal?

Yes, reagent-related issues are a common cause of low signal. Always check the expiration

dates of all kit components. The substrate solution is particularly sensitive and should be

protected from light and prepared fresh. If the TMB substrate and HRP conjugate are active,

they should produce a rapid blue color when mixed. It's also crucial to use the reagents in the

correct order as specified by the protocol.

Q5: How can I optimize my porcine calcitonin ELISA to improve the signal?

To enhance the signal, you can try several optimization strategies. Increasing the incubation

times for the antibodies can allow for more complete binding. For example, if the protocol

suggests a 2-hour incubation at room temperature, you could try an overnight incubation at

4°C. You can also consider increasing the concentration of the primary or secondary antibody,

though this may require some titration to find the optimal concentration without increasing the

background.
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Potential Cause Recommended Action

Reagent-Related Issues

Expired or improperly stored reagents

Verify expiration dates on all reagents and

ensure they have been stored at the

recommended temperatures.

Incorrect reagent preparation

Double-check all dilution calculations and

ensure reagents are thoroughly mixed before

use.

Inactive substrate or conjugate

Test the activity of the HRP conjugate and TMB

substrate. A fresh, active substrate should turn

blue quickly when mixed with the conjugate.

Prepare substrate solution immediately before

use and protect it from light.

Reagents not at room temperature

Allow all kit components to equilibrate to room

temperature for at least 30 minutes before

starting the assay.

Procedural Errors

Insufficient incubation times or temperatures

Strictly follow the incubation times and

temperatures specified in the protocol. Consider

increasing incubation times to enhance the

signal.

Inadequate or excessive washing

Ensure all wells are completely filled and

aspirated during each wash step. Avoid overly

aggressive washing, which can remove bound

reagents.

Pipetting inaccuracies

Calibrate pipettes regularly and use proper

pipetting techniques to ensure accurate

dispensing of all reagents and samples.

Incorrect plate reader settings

Verify that the microplate reader is set to the

correct wavelength for absorbance reading

(typically 450 nm for TMB).
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Sample and Standard Issues

Degraded standard
Reconstitute a fresh vial of the standard,

ensuring it has been stored correctly.

Incorrect standard dilutions
Carefully review and repeat the serial dilutions

of the standard.

Low analyte concentration in samples
Reduce the sample dilution or consider

concentrating the samples if possible.

Improper sample collection and storage

Review the recommended procedures for

sample collection and storage to prevent analyte

degradation. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary
Table 1: Typical Performance Characteristics of Porcine
Calcitonin ELISA Kits

Parameter Example Value Range Source

Detection Range 15.6 - 1000 pg/mL

0.63 - 40 ng/mL

Sensitivity Up to 5 pg/mL

0.38 ng/mL

Sample Type

Serum, plasma, cell culture

supernatants, other biological

fluids

Recommended Sample

Dilution

Varies by sample type and

expected concentration. Pre-

experimentation with neat, 1:2,

or 1:4 dilutions is often

suggested.
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Table 2: Example of a Typical Standard Curve for a
Porcine Calcitonin Receptor ELISA

Concentration (ng/mL) Optical Density (OD) at 450 nm

40 2.532

20 1.785

10 0.970

5 0.585

2.5 0.273

1.25 0.193

0.63 0.154

0 0.088

Note: This is example data. Users should

generate their own standard curve for each

assay.

Experimental Protocols
Representative Porcine Calcitonin Sandwich ELISA
Protocol
This protocol is a synthesis of common procedures. Always refer to the specific manual

provided with your ELISA kit.

1. Reagent Preparation:

Allow all reagents and the microplate to reach room temperature before use.

Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled

water as specified in the kit manual.
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Reconstitute the lyophilized Standard with the provided Standard Diluent to create the stock

solution. Allow it to dissolve completely and then perform serial dilutions to create the

standard curve points.

Prepare the Biotinylated Detection Antibody and HRP-Conjugate working solutions by

diluting the concentrated reagents in their respective diluents as instructed. These should

typically be prepared shortly before use.

2. Assay Procedure:

Determine the number of wells required for your standards, samples, and blanks.

Add 100 µL of each standard, sample, and blank (Standard Diluent) to the appropriate wells.

It is recommended to run all in duplicate.

Cover the plate with a plate sealer and incubate for the time and temperature specified in

your protocol (e.g., 90-120 minutes at 37°C).

Aspirate the liquid from each well.

Add 100 µL of the prepared Biotinylated Detection Antibody working solution to each well.

Cover the plate and incubate (e.g., 60 minutes at 37°C).

Aspirate the liquid and wash the plate 3-5 times with Wash Buffer. Ensure complete removal

of the wash buffer after the last wash by inverting the plate and tapping it on absorbent

paper.

Add 100 µL of the HRP-Conjugate working solution to each well.

Cover the plate and incubate (e.g., 30 minutes at 37°C).

Aspirate and wash the plate 5 times with Wash Buffer.

Add 90 µL of TMB Substrate solution to each well.

Cover the plate and incubate in the dark at 37°C for 15-30 minutes, or until a color gradient

is visible in the standard wells.
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Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from

blue to yellow.

Read the optical density of each well at 450 nm within 15 minutes of adding the Stop

Solution.
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Caption: Troubleshooting workflow for low signal in ELISA.

1. Prepare Reagents
(Standards, Buffers, Antibodies)

2. Add 100µL Standards & Samples
Incubate (e.g., 90 min, 37°C)

3. Add 100µL Detection Ab
Incubate (e.g., 60 min, 37°C)

Wash x3

4. Add 100µL HRP-Conjugate
Incubate (e.g., 30 min, 37°C)

Wash x5

5. Add 90µL TMB Substrate
Incubate in dark (15-30 min, 37°C)

6. Add 50µL Stop Solution

7. Read OD at 450 nm
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Caption: Standard workflow for a porcine calcitonin ELISA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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